Melting Point as a Pre‑Formulation and Handling Differentiator Against α‑Amino-Amide Homologs
The melting point of 2‑aminohexanamide (120–122 °C) positions it between the lower‑melting branched‑chain analogue L‑leucinamide (89–92 °C) and the higher‑melting shorter‑chain homologue 2‑aminobutanamide (259–263 °C). This intermediate thermal stability facilitates room‑temperature handling during automated peptide synthesis while still providing sufficient solid‑form robustness for ambient storage, a practical advantage that reduces cold‑chain logistics costs without the risk of melting‑point depression seen for L‑leucinamide at elevated laboratory temperatures .
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 120–122 °C |
| Comparator Or Baseline | L-Leucinamide (89–92 °C); 2-Aminobutanamide (259–263 °C) |
| Quantified Difference | 28–33 °C higher than L-leucinamide; 137–143 °C lower than 2-aminobutanamide |
| Conditions | Differential scanning calorimetry or capillary melting point (literature values from certified commercial sources) |
Why This Matters
Procurement groups sourcing α‑amino amides for automated solid‑phase platforms need a melting point above room‑temperature excursion limits (~35–40 °C) but below oven‑drying temperatures that risk racemization; 2‑aminohexanamide uniquely occupies this window.
